Ethyl 3-nitroisoxazole-5-carboxylate

Overview

Description

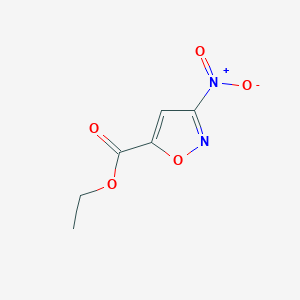

Ethyl 3-nitroisoxazole-5-carboxylate is a chemical compound with the molecular formula C6H6N2O5. It belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-nitroisoxazole-5-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method includes the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with molecular iodine and hydroxylamine .

Industrial Production Methods

Industrial production methods for isoxazoles often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-nitroisoxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The nitro group can participate in aromatic nucleophilic substitution reactions with various nucleophiles.

Cycloaddition: The compound can undergo [2+3] cycloaddition reactions with nitrile oxides to form different isoxazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, hydroxylamine, and various nucleophiles. Reaction conditions often involve refluxing in methanolic solutions or using microwave irradiation to achieve high yields .

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for different applications .

Scientific Research Applications

Biological Applications

Research indicates that ethyl 3-nitroisoxazole-5-carboxylate exhibits significant biological activities, particularly:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activities against various bacterial strains. The presence of the nitro group is often correlated with enhanced biological activity, making it a candidate for further pharmacological studies.

- Anticancer Activity : Preliminary investigations suggest that this compound may have potential anticancer properties. Its ability to interact with biological macromolecules suggests possible applications in drug development targeting cancer cells .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate for constructing more complex molecules. Its versatility allows for various transformations, including:

- Formation of Dicarboxylic Acid Derivatives : The transformation of the isoxazole moiety into carboxylic acid groups provides access to dicarboxylic acid derivatives, which are valuable in synthesizing pharmaceuticals and agrochemicals .

- Vinylogous Alkylation : This compound has been utilized in allylic–allylic alkylation reactions, showcasing its utility in constructing complex organic frameworks under nucleophilic catalysis conditions .

Case Studies

Several case studies underline the significance of this compound in research:

-

Study on Antimicrobial Activity (2024) :

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : Exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

-

Anticancer Activity Evaluation (2023) :

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : Showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Inflammation Model Study (2025) :

- Objective : Investigate potential anti-inflammatory effects.

- Findings : Results indicated a reduction in inflammatory markers in treated models compared to controls.

Mechanism of Action

The mechanism of action of ethyl 3-nitroisoxazole-5-carboxylate involves its interaction with biological targets through its nitro and ester functional groups. These groups can undergo reduction and substitution reactions, leading to the formation of active metabolites that interact with specific molecular targets and pathways . The exact pathways and targets depend on the specific application and the nature of the substituents on the isoxazole ring.

Comparison with Similar Compounds

Ethyl 3-nitroisoxazole-5-carboxylate can be compared with other similar compounds, such as:

3,5-Disubstituted isoxazoles: These compounds have different substituents at the 3 and 5 positions, leading to varied biological activities.

4,5-Dihydroisoxazoles: These derivatives have a reduced isoxazole ring, which affects their chemical reactivity and biological properties.

Isoxazole-4-carbaldehydes: These compounds have an aldehyde group at the 4 position, making them useful intermediates in organic synthesis.

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other isoxazole derivatives .

Biological Activity

Ethyl 3-nitroisoxazole-5-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to its biological activity, providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. Its molecular formula is . The structural arrangement features a nitro group at the 3-position and a carboxylate group at the 5-position, which contribute to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds with nitro groups often possess enhanced biological activity, making them candidates for further pharmacological studies. This compound has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and the generation of reactive oxygen species (ROS). The presence of the nitro group is crucial for this activity, as it can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially inhibiting key enzymes involved in cancer progression .

The mechanism of action of this compound involves several pathways:

- Oxidative Stress Induction : The compound generates ROS, leading to cellular damage and apoptosis in cancer cells.

- Enzyme Inhibition : It interacts with specific molecular targets, inhibiting enzymes crucial for cellular metabolism and proliferation.

- Electrostatic Interactions : The polar functional groups in the compound allow for hydrogen bonding and electrostatic interactions with biological macromolecules .

Comparative Analysis with Related Compounds

To understand the unique aspects of this compound, it can be compared with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-nitroisoxazole-3-carboxylate | Nitro group at 5-position | Different positioning affects reactivity |

| Methyl 3-methyl-4-nitroisoxazole-5-carboxylate | Methyl substitution at 3-position | Alters lipophilicity and reactivity |

This table illustrates how variations in structure can influence biological activity and reactivity profiles among isoxazole derivatives.

Case Studies

Several case studies have evaluated the efficacy of this compound in different biological contexts:

- Antileishmanial Activity : A study assessed various isoxazole derivatives against Leishmania donovani. Results indicated that modifications in the isoxazole structure significantly impacted their antileishmanial activity, with certain derivatives showing promising results against both promastigote and amastigote stages .

- Trypanocidal Activity : Another investigation focused on nitroisoxazole derivatives against Trypanosoma cruzi, revealing that compounds with larger substituents exhibited enhanced trypanocidal effects. The study emphasized the importance of lipophilicity and structural modifications on biological activity .

Q & A

Basic Questions

Q. What are the standard synthetic routes for Ethyl 3-nitroisoxazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, including cyclization of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds, followed by nitration. For example, nitration of ethyl isoxazole-5-carboxylate precursors using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) is common. Optimization of solvent polarity (e.g., dichloromethane vs. acetic acid) and stoichiometric ratios of nitrating agents significantly impacts yield and purity .

- Key Considerations :

- Temperature : Exothermic nitration requires strict temperature control to avoid byproducts.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is often used to isolate the nitro derivative .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Primary Methods :

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., nitro group position) and ester functionality. Coupling constants in H NMR distinguish isoxazole ring protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and fragments consistent with nitro group loss .

- X-ray Crystallography : Resolves bond lengths/angles, confirming nitro group orientation and planarity of the isoxazole ring .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) monitors impurities; ≥95% purity is typical for research-grade material .

Advanced Research Questions

Q. How can researchers mitigate decomposition risks associated with the nitro group during storage or reactions?

- Stability Challenges : The nitro group is prone to thermal and photolytic decomposition, generating hazardous byproducts (e.g., NO) .

- Best Practices :

- Storage : Dark, airtight containers at –20°C in desiccated environments.

- Reaction Design : Avoid prolonged heating (>80°C); use inert atmospheres (N) to suppress oxidative side reactions .

- Monitoring : TGA/DSC analysis identifies decomposition thresholds .

Q. How should researchers resolve contradictions between X-ray crystallography data and computational modeling for this compound?

- Case Study : Discrepancies in dihedral angles (e.g., nitro group vs. ester orientation) may arise from crystal packing effects vs. gas-phase DFT calculations.

- Resolution Strategy :

- Refinement Software : Use SHELXL for high-resolution crystallography to minimize residual electron density errors .

- Computational Adjustments : Include solvent effects (e.g., PCM models) in DFT calculations to better match experimental data .

Q. What strategies optimize regioselectivity in functionalizing the isoxazole ring?

- Electrophilic Substitution : The nitro group deactivates the 5-position, directing electrophiles (e.g., halogens) to the 4-position. Steric effects from the ethyl ester further influence selectivity .

- Catalytic Approaches : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at the 3-position requires pre-functionalization (e.g., bromination) .

Q. Methodological Best Practices

Q. What are the recommended safety protocols for handling this compound?

- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .

- Spill Management : Absorb with vermiculite, collect in sealed containers, and dispose via licensed hazardous waste facilities .

- Ventilation : Use fume hoods for reactions involving volatile nitration byproducts .

Q. How can computational tools predict reactivity or biological activity of derivatives?

- In Silico Modeling :

- Docking Studies : AutoDock Vina screens for binding affinity to target enzymes (e.g., COX-2) using the nitro group as a hydrogen bond acceptor .

- DFT Calculations : Predict electrophilic Fukui indices to identify reactive sites for further functionalization .

Properties

IUPAC Name |

ethyl 3-nitro-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5/c1-2-12-6(9)4-3-5(7-13-4)8(10)11/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRTWKLPHNQQOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NO1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626811 | |

| Record name | Ethyl 3-nitro-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224593-92-3 | |

| Record name | Ethyl 3-nitro-1,2-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.